molecular formula C8H8BBrO4 B1519948 (3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 913835-87-7

(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No. B1519948
CAS RN: 913835-87-7
M. Wt: 258.86 g/mol
InChI Key: CJSWOALHLRQFNX-UHFFFAOYSA-N
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Description

“(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular weight of 258.86 . It is a solid substance and is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a bromo group, a methoxycarbonyl group, and a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to be used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 258.86 . It has a density of 1.6±0.1 g/cm³ . The boiling point is 367.9±52.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.8±3.0 kJ/mol . The flash point is 176.3±30.7 °C .

Scientific Research Applications

1. Diol and Carbohydrate Recognition

(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid exhibits significant potential in diol and carbohydrate recognition. Studies have shown that certain boronic acids, such as 3-methoxycarbonyl-5-nitrophenyl boronic acid, demonstrate high affinity for binding to diols, including catechol dyes and sugars like fructose. This suggests a broader role for suitably functionalized boronic acids in recognizing these types of compounds (Mulla, Agard, & Basu, 2004).

2. Optical Modulation and Nanotechnology

Phenyl boronic acids play a crucial role in the field of nanotechnology, particularly in optical modulation. Studies involving various phenyl boronic acids, including derivatives like 5-bromo-3-carboxy-phenylboronic acid, have demonstrated their effectiveness in altering the photoluminescence of single-walled carbon nanotubes. This property is pivotal for applications in sensing and imaging technologies (Mu et al., 2012).

3. Synthesis of Polymeric Materials

This compound and its related compounds are integral in synthesizing various polymeric materials. The ability to couple aromatic boronic acids with other compounds through palladium-catalyzed coupling has been explored, enabling the creation of oligomers with a range of functional groups. This synthesis process is vital for developing advanced materials and polymers (Kallitsis, Rehahn, & Wegner, 1992).

4. Carbohydrate Reduction in Food Matrices

The unique properties of boronic acids, including those similar to this compound, have been utilized in the food industry for the specific reduction of fructose in various food matrices. This application stems from the ability of boronic acids to form esters with diol structures, offering potential in modifying sugar content in food products (Pietsch & Richter, 2016).

5. Fluorescence Quenching Studies

Boronic acid derivatives are also used in fluorescence quenching studies, which are essential in understanding molecular interactions and photophysical properties. Research involving boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid has provided insights into the effects of structural changes and the environment on fluorescence properties (Geethanjali et al., 2015).

Safety and Hazards

“(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-bromo-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSWOALHLRQFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657173
Record name [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913835-87-7
Record name [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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